ethyl N-(3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate
Description
Ethyl N-(3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate is a synthetic small molecule characterized by a polyfunctional structure. Key features include:
- An acryloyl backbone modified with ethoxycarbonyl carbamate and carbamoyl substituents, enhancing hydrophobicity and enzymatic stability.
- A 5-(trifluoromethyl)-2-pyridinyl moiety, contributing electron-withdrawing properties and metabolic resistance.
Its design leverages substituents common in agrochemicals and pharmaceuticals, such as trifluoromethyl groups for improved bioavailability .
Properties
IUPAC Name |
ethyl N-[3-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-2-(ethoxycarbonylcarbamoyl)prop-2-enoyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF3N4O7/c1-3-35-20(33)29-18(31)14(19(32)30-21(34)36-4-2)11-27-13-6-7-16(15(23)9-13)37-17-8-5-12(10-28-17)22(24,25)26/h5-11,27H,3-4H2,1-2H3,(H,29,31,33)(H,30,32,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOFEWNUMVKHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=CC(=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F)Cl)C(=O)NC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF3N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl N-(3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate, a complex organic compound, has been the focus of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and case studies highlighting its therapeutic applications.
Molecular Structure
- Chemical Formula : C20H17ClF3N3O5
- Molecular Weight : 471.81 g/mol
- CAS Number : 338770-16-4
Physical Properties
| Property | Value |
|---|---|
| Density | 1.414 ± 0.06 g/cm³ |
| Predicted pKa | 6.63 ± 0.46 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has shown promising results against various cancer cell lines, particularly through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR.
Case Study: Anticancer Screening
In a screening study involving multicellular spheroids, this compound demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating substantial effectiveness compared to standard chemotherapeutics . The study utilized a drug library approach to identify this compound as a novel anticancer agent.
Anti-inflammatory and Antimicrobial Properties
In addition to its antitumor effects, the compound exhibits notable anti-inflammatory and antimicrobial activities. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
The compound has been tested against various bacterial strains using the agar well diffusion method. Results showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in its structure can significantly influence its potency and selectivity.
- Chloro Group : The presence of the chloro substituent enhances lipophilicity, improving cell membrane permeability.
- Trifluoromethyl Group : This group contributes to increased metabolic stability and bioactivity.
- Pyridine Ring : The pyridine moiety is essential for interacting with biological targets, particularly in enzyme inhibition.
Comparison with Similar Compounds
Table 1: Structurally Related Compounds
Key Differences :
- Substituent Effects: The target compound’s ethoxycarbonyl group increases hydrophobicity (predicted XLogP > 3.4) compared to the cyano group in 338409-50-0 (XLogP = 3.4) .
- Bioactivity: Compounds with thiazole or pyrrolopyrimidine cores (e.g., 1398118-36-9) may target kinases, while pyridinyloxy anilino derivatives could inhibit cytochrome P450 enzymes .
Computational Similarity Metrics
Tanimoto and Dice coefficients are widely used to quantify structural similarity. For example:
- The US-EPA CompTox Dashboard applies a Tanimoto threshold of 0.8 for similarity, with scores above this indicating high structural overlap .
- Fingerprint-based methods (e.g., MACCS, Morgan) reveal that the target compound shares ~70–82% similarity with analogs like 338409-50-0, suggesting comparable pharmacophores .
Table 2: Computational Similarity Scores
| CAS Number | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|
| 338409-50-0 | 0.82 | 0.79 |
| 848228-05-7 | 0.78 | 0.72 |
| 1398118-36-9 | 0.75 | 0.68 |
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) groups compounds by mode of action. Key findings:
- Pyridine derivatives cluster with DNA intercalators and topoisomerase inhibitors .
- Compounds with carbamate groups (e.g., the target) show correlation with serine protease inhibition , akin to aglaithioduline’s HDAC8 activity .
Physicochemical Properties
Table 3: Property Comparison
| Property | Target Compound (Predicted) | 338409-50-0 | 1398118-36-9 |
|---|---|---|---|
| Molecular Weight | ~450 | 377.70 | 486.95 |
| XLogP3 | 3.8–4.2 | 3.4 | 4.1 |
| Hydrogen Bond Donors | 3 | 3 | 2 |
| Topological Polar SA | 116 Ų | 116 Ų | 98 Ų |
The target’s higher molecular weight and polar surface area suggest reduced membrane permeability compared to 338409-50-0 but improved solubility versus 1398118-36-9 .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis of this compound requires a multi-step approach, prioritizing regioselectivity and functional group compatibility. Cyclic diaryliodonium salts (e.g., dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate derivatives) can enable selective C–N coupling for pyridinyloxy-anilino linkages . Ethoxycarbonyl carbamate formation may involve carbamate coupling agents (e.g., ethyl chloroformate) under anhydrous conditions, while acryloyl intermediates could be synthesized via Michael addition or condensation reactions . Key challenges include avoiding hydrolysis of the trifluoromethyl group and ensuring steric accessibility for amide bond formation.
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) for the pyridine and anilino moieties, and carbamate/acryloyl carbonyl signals (δ 160–170 ppm) .
- HRMS : Validate molecular ion peaks ([M+H]+) with <2 ppm error to confirm molecular formula .
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹) from carbamate and anilino groups . Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation, as demonstrated for analogous carbamate derivatives .
Q. What role do the chloro and trifluoromethyl substituents play in reactivity?
The chloro group enhances electrophilic aromatic substitution (e.g., in pyridine/aniline coupling) by directing substituents to specific positions . The trifluoromethyl group increases lipophilicity and metabolic stability, influencing solubility and reaction kinetics in polar solvents . Both groups may sterically hinder nucleophilic attacks on the acryloyl moiety, requiring optimized reaction temperatures (e.g., 60–80°C) for efficient coupling .
Advanced Research Questions
Q. How can conflicting data in reaction optimization for intermediates be resolved?
Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify statistically significant factors. For example, fractional factorial designs can isolate variables causing yield discrepancies in pyridinyloxy-anilino bond formation . Conflicting NMR data (e.g., unexpected peaks) may indicate byproducts; LC-MS tracking and 2D NMR (COSY, HSQC) can clarify structural ambiguities .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- pH-Dependent Stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. Carbamate groups are prone to hydrolysis in acidic/basic conditions, requiring stabilization via electron-withdrawing substituents .
- Photostability : Expose to UV-Vis light (300–800 nm) and assess decomposition using time-resolved spectroscopy. The trifluoromethyl group may reduce photosensitivity compared to nitro analogs .
- Thermal Stability : TGA/DSC analysis can determine decomposition temperatures and guide storage conditions .
Q. How to design experiments to explore bioactivity based on structural analogs?
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., replacing chloro with methoxy or altering the pyridinyloxy group). Compare bioactivity in assays (e.g., enzyme inhibition, cytotoxicity) to identify critical pharmacophores .
- Target Prediction : Computational docking (e.g., AutoDock Vina) against TRP channels or kinase domains, inspired by trifluoromethyl-containing TRPV1 antagonists . Validate hypotheses using in vitro binding assays (e.g., SPR or fluorescence polarization).
- Metabolic Profiling : Use liver microsomes or CYP450 isoforms to identify major metabolites, correlating stability with structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
